Panduratin A

Description

This compound has been reported in Boesenbergia rotunda and Renealmia nicolaioides with data available.

isolated from Kaempferia pandurata; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

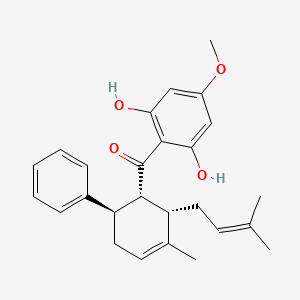

(2,6-dihydroxy-4-methoxyphenyl)-[(1R,2S,6R)-3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O4/c1-16(2)10-12-20-17(3)11-13-21(18-8-6-5-7-9-18)24(20)26(29)25-22(27)14-19(30-4)15-23(25)28/h5-11,14-15,20-21,24,27-28H,12-13H2,1-4H3/t20-,21+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDZCXVWCFJAKQ-ZFGGDYGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H]([C@@H]([C@@H]1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237917 | |

| Record name | Panduratin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89837-52-5 | |

| Record name | Panduratin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089837525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panduratin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANDURATIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27N2BIM2CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isolating Panduratin A from Boesenbergia rotunda: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating Panduratin A, a promising bioactive chalcone derivative, from the rhizomes of Boesenbergia rotunda (fingerroot). This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Boesenbergia rotunda, a member of the ginger family (Zingiberaceae), is a culinary and medicinal plant native to Southeast Asia. Its rhizomes are a rich source of various bioactive compounds, with this compound being one of the most therapeutically significant.[1][2] this compound has garnered considerable interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[3][4] Notably, it has shown potent inhibitory effects against various cancer cell lines and has been investigated for its potential in antiviral applications.[3][4] This guide focuses on the critical step of isolating this compound in a pure form, a prerequisite for its further investigation and potential clinical application.

Extraction of this compound from Boesenbergia rotunda

The initial step in isolating this compound is the extraction of crude compounds from the dried rhizomes of Boesenbergia rotunda. Various techniques have been employed, each with its own set of parameters and resulting efficiencies.

Plant Material Preparation

Fresh rhizomes of Boesenbergia rotunda are washed, sliced, and oven-dried at approximately 50°C for three days to remove moisture.[4] The dried rhizomes are then ground into a fine powder. For some advanced extraction methods, a specific particle size, such as 125 μm, is recommended to enhance extraction efficiency.[5][6]

Extraction Methodologies

Several extraction methods can be utilized to obtain a crude extract rich in this compound. The choice of method can significantly impact the yield and purity of the final product.

2.2.1. Maceration

A straightforward and widely used method involves macerating the dried plant material in a suitable solvent.

-

Protocol: The powdered rhizomes are soaked in 95% ethanol at room temperature with agitation (e.g., 100 rpm) for 72 hours.[4] The resulting mixture is then filtered to separate the extract from the solid plant material. The solvent is subsequently removed under reduced pressure using a rotary evaporator, followed by freeze-drying to obtain a concentrated crude extract.[4]

2.2.2. Ultrasound-Assisted Extraction (UAE)

UAE is a more modern and efficient technique that utilizes ultrasonic waves to enhance the extraction process.

-

Protocol: Dried powder of B. rotunda is mixed with a solvent in a specified solid-to-liquid ratio. The mixture is then subjected to ultrasonication for a defined period. Optimal conditions for UAE have been identified as using a particle size of 125 μm, a solid-to-liquid ratio of 1:30 g/mL, and an extraction time of 10 minutes.[5][6]

2.2.3. Supercritical CO2 Extraction

This technique uses supercritical carbon dioxide as a solvent, which is particularly effective for extracting nonpolar compounds like this compound.

-

Protocol: Dried rhizome powder with a moisture content of less than 3.5% w/w is subjected to supercritical carbon dioxide extraction.[7] This method can yield a higher concentration of this compound in the final extract.[7]

Quantitative Comparison of Extraction Parameters

The following table summarizes key quantitative data from an optimized ultrasound-assisted extraction protocol.[5][6]

| Parameter | Optimal Condition | Resulting Crude Extract Yield |

| Particle Size | 125 μm | 6.96 ± 0.07% |

| Solid-to-Liquid Ratio | 1:30 g/mL | 6.96 ± 0.07% |

| Extraction Time | 10 minutes | 6.96 ± 0.07% |

Purification of this compound

Following the initial extraction, the crude extract contains a mixture of compounds. Therefore, a purification step is necessary to isolate this compound.

Column Chromatography

A common method for separating compounds from a mixture is column chromatography.

-

Protocol: The crude extract (e.g., 25 g) is loaded onto a silica gel column.[4] A series of mobile phases with increasing polarity are used to elute the different fractions. A typical gradient elution could start with 100% hexane, followed by increasing proportions of ethyl acetate in hexane (e.g., 9:1, 4:1, 3:2, 2:3, 1:4), then 100% ethyl acetate, a mixture of ethyl acetate and methanol (1:1), and finally 100% methanol.[4] Each fraction is collected and analyzed for the presence of this compound.

Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that can provide rapid and efficient purification.

-

Protocol: An n-hexane/methanol/water (5/3.4/1.6, v/v) solvent system is used in ascending mode.[5][6][8] The crude extract is dissolved in a suitable solvent and injected into the CPC system. Fractions are collected and analyzed. This method has been shown to isolate this compound with high purity in a short time.[5][6][8]

Purity and Yield of Isolated this compound

The following table presents the quantitative results from a study utilizing ultrasound-assisted extraction followed by one-step centrifugal partition chromatography.[5][6][8]

| Parameter | Value |

| Amount of Crude Extract Used | 67 mg |

| Yield of this compound | 0.4 mg (57% yield from the detectable amount in the crude extract) |

| Purity of this compound | 99.69% |

| Purification Time | 30 minutes |

Experimental Workflows and Signaling Pathways

Visualizing the Isolation Process

The following diagram illustrates the general workflow for the isolation and purification of this compound from Boesenbergia rotunda.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cell growth, proliferation, and inflammation.

4.2.1. EGFR/STAT3/Akt Signaling Pathway

This compound has been shown to inhibit the phosphorylation of EGFR, STAT3, and Akt, which are crucial for the survival of cancer cells, particularly in non-small cell lung cancer (NSCLC).[9][10]

4.2.2. PI3K/Akt/mTOR Signaling Pathway

In the context of pancreatic cancer, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and autophagy.[11]

4.2.3. NF-κB Signaling Pathway

This compound can also suppress the NF-κB signaling pathway, which plays a critical role in inflammation. It achieves this by preventing the degradation of IκB and inhibiting the phosphorylation and nuclear translocation of NF-κB.[12]

Conclusion

The isolation of this compound from Boesenbergia rotunda is a critical process for advancing its research and development as a potential therapeutic agent. This guide has provided a detailed overview of various extraction and purification protocols, supported by quantitative data to aid in the selection of the most efficient methods. The visualization of the experimental workflow and the affected signaling pathways offers a clear and concise understanding of the processes involved. For researchers and drug development professionals, these methodologies provide a solid foundation for obtaining high-purity this compound for further in-vitro and in-vivo studies, ultimately paving the way for its potential clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Efficient Simultaneous Isolation of Pinostrobin and this compound from Boesenbergia rotunda Using Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of this compound from Boesenbergia rotunda Extract in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound from Boesenbergia rotunda Effectively Inhibits EGFR/STAT3/Akt Signaling Pathways, Inducing Apoptosis in NSCLC Cells with Wild-Type and T790M Mutations in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 12. This compound Inhibits TNF Alpha-Stimulated Endothelial Cell Activation Through Suppressing the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Panduratin A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panduratin A, a natural chalcone derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, isolation, and key biological assays are presented, alongside a comprehensive analysis of its modulation of critical signaling pathways, including NF-κB, AMPK, PPAR, and MAPK. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a cyclohexenyl chalcone with the chemical formula C₂₆H₃₀O₄ and a molecular weight of approximately 406.51 g/mol .[1][2] Its unique chemical structure is the basis for its wide range of biological activities.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2,6-dihydroxy-4-methoxyphenyl)[(1R,2S,6R)-3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]methanone[1] |

| CAS Number | 89837-52-5[1][2] |

| Molecular Formula | C₂₆H₃₀O₄[1][2] |

| Molecular Weight | 406.51 g/mol [1][2] |

| SMILES | CC1=CC--INVALID-LINK--C)C(=O)C2=C(C=C(C=C2O)OC)O">C@HC3=CC=CC=C3[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 157-159 °C | Calculated |

| Boiling Point | 629.9 °C | Calculated |

| Solubility | Soluble in DMSO, low water solubility.[3][4] | Experimental |

| logP | 6.012 | Calculated[5] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: ¹H and ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2', 6' | 7.21 (m) | 128.5 |

| 3', 5' | 7.21 (m) | 128.5 |

| 4' | 7.10 (m) | 126.2 |

| 1'' | 4.66 (dd, J=4.6, 11.3 Hz) | 48.9 |

| 2'' | 2.63 (m) | 50.1 |

| 3'' | - | 134.2 |

| 4'' | 5.43 (br s) | 122.1 |

| 5'' | 2.03, 2.40 (m) | 28.7 |

| 6'' | 3.43 (m) | 42.5 |

| 7'' | 2.09, 2.28 (m) | 26.9 |

| 8'' | 4.87 (t-like) | 124.5 |

| 9'' | - | 131.7 |

| 10'', 11'' | 1.52 (s) | 25.7, 17.6 |

| 12'' | 1.78 (s) | 21.5 |

| 1 | - | 195.8 |

| 2, 6 | - | 163.5 |

| 3, 5 | 5.87 (s) | 91.3 |

| 4 | - | 165.2 |

| OMe | 3.74 (s) | 55.4 |

Data compiled from published literature.[6]

Mass Spectrometry: The molecular ion peak [M]⁺ is observed at m/z 406.[6]

Biological Activities and Signaling Pathways

This compound exhibits a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, and metabolic regulatory effects. These activities are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key mechanism is the inhibition of the NF-κB signaling pathway .

This compound prevents the degradation of IκBα, thereby inhibiting the phosphorylation and subsequent nuclear translocation of NF-κB.[7][8] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines.

Table 4: Anti-inflammatory Activity of this compound

| Target | Cell Line | IC₅₀ |

| Nitric Oxide (NO) Production | RAW 264.7 | 0.175 µM |

| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | 0.0195 µM |

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer mechanisms include the induction of apoptosis and cell cycle arrest.

Table 5: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ |

| A549 | Non-small cell lung cancer | 10.8 µM[5] |

| H1975 | Non-small cell lung cancer (EGFR mutant) | 5.58 ± 0.15 µg/mL[9] |

| A549 | Non-small cell lung cancer (wild-type EGFR) | 6.03 ± 0.21 µg/mL[9] |

| HUVEC | Human umbilical vein endothelial cells | 6.91 ± 0.85 µM[10] |

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer. It significantly blunts the phosphorylation of key kinases in this pathway.

By suppressing the phosphorylation of ERK, JNK, and p38, this compound can inhibit cancer cell proliferation and survival.[4][11]

Metabolic Regulation

This compound plays a significant role in regulating cellular metabolism, primarily through the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) signaling pathways.

This compound is an LKB1-dependent AMPK stimulator.[3] Activation of AMPK by this compound leads to the activation of PPARα/δ, which in turn regulates genes involved in fatty acid oxidation and energy expenditure.

This dual activation of AMPK and PPAR makes this compound a promising candidate for the management of metabolic disorders.[3]

Experimental Protocols

Extraction and Isolation of this compound from Boesenbergia rotunda

Methodology:

-

Extraction: Dried and powdered rhizomes of Boesenbergia rotunda are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain the crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Isolation and Crystallization: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent system (e.g., methanol/water) to yield pure this compound.

Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

Anticancer Assay: MTT Cell Viability Assay

Cell Line: A549 human non-small cell lung cancer cell line.

Methodology:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a broad range of promising pharmacological properties. Its ability to modulate key signaling pathways, including NF-κB, MAPK, AMPK, and PPAR, underscores its potential as a therapeutic agent for inflammatory diseases, cancer, and metabolic disorders. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of this compound as a novel drug candidate. Continued investigation into its mechanisms of action and preclinical and clinical studies are warranted to fully realize its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Inhibits TNF Alpha-Stimulated Endothelial Cell Activation Through Suppressing the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of this compound, LKB1-dependent AMP-activated protein kinase stimulator, with activation of PPARα/δ for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits the growth of A549 cells through induction of apoptosis and inhibition of NF-kappaB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 7. This compound Inhibits TNF Alpha-Stimulated Endothelial Cell Activation Through Suppressing the NF-κB Pathway | MDPI [mdpi.com]

- 8. Selected pharmacotherapy agents as antiproliferative and anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound from Boesenbergia rotunda Effectively Inhibits EGFR/STAT3/Akt Signaling Pathways, Inducing Apoptosis in NSCLC Cells with Wild-Type and T790M Mutations in EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo anti-angiogenic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory Effect of Isothis compound on Adipogenesis: A Study of Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Panduratin A in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panduratin A is a cyclohexenyl chalcone derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), a plant in the ginger family (Zingiberaceae). This natural product has garnered significant attention from the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound in plants, detailing the key enzymatic steps, precursor molecules, and proposed reaction mechanisms.

Core Biosynthetic Pathways

The biosynthesis of this compound is a complex process that integrates three major metabolic pathways:

-

Shikimate Pathway: Provides the precursor L-phenylalanine.

-

Phenylpropanoid and Polyketide Pathways: Convert L-phenylalanine into the chalcone backbone.

-

Isoprenoid Pathway: Synthesizes the geranyl group for prenylation.

The convergence of these pathways leads to the formation of the characteristic prenylated cyclohexenyl chalcone structure of this compound.

Detailed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway of this compound begins with the amino acid L-phenylalanine and culminates in the formation of this compound through a series of enzymatic reactions.

Formation of the Chalcone Backbone

The initial steps of the pathway are well-characterized and are common to the biosynthesis of many flavonoids.

-

Step 1: Deamination of L-Phenylalanine. The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid .

-

Step 2: Activation of Cinnamic Acid. Cinnamic acid is then activated by 4-Coumarate:CoA Ligase (4CL) to form its thioester derivative, cinnamoyl-CoA . This activation step is essential for the subsequent condensation reaction.

-

Step 3: Chalcone Synthesis. The central chalcone scaffold is synthesized by Chalcone Synthase (CHS) . This enzyme catalyzes a sequential condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA , which are derived from the acetate-malonate pathway. The product of this reaction is pinocembrin chalcone (also known as 2',4',6'-trihydroxychalcone).

-

Step 4: Isomerization to Flavanone (Potential Side Reaction). Chalcone Isomerase (CHI) can catalyze the stereospecific cyclization of pinocembrin chalcone to form pinocembrin , a flavanone. While this is a common step in flavonoid biosynthesis, for the synthesis of this compound, the open-chain chalcone structure is required for the subsequent modifications.

Prenylation of the Chalcone Backbone

A key modification in the biosynthesis of this compound is the attachment of a C10 prenyl group (a geranyl group) to the chalcone backbone.

-

Step 5: Geranylation. An aromatic prenyltransferase , likely a geranyltransferase , catalyzes the transfer of a geranyl group from geranyl diphosphate (GPP) to the aromatic ring of pinocembrin chalcone. GPP is synthesized through the methylerythritol phosphate (MEP) pathway in plastids or the mevalonate (MVA) pathway in the cytosol. While a putative prenyltransferase, BrPT2, has been isolated from Boesenbergia rotunda, studies have shown that it may not be the specific enzyme responsible for this step, suggesting another yet-to-be-identified prenyltransferase is involved[1][2]. The product of this reaction is a geranylated chalcone derivative .

Formation of the Cyclohexenyl Ring: The Putative Diels-Alder Reaction

The most distinctive structural feature of this compound is its cyclohexenyl moiety, which is hypothesized to be formed through an intramolecular Diels-Alder reaction.

-

Step 6: [4+2] Cycloaddition. It is proposed that the geranylated chalcone undergoes an enzyme-catalyzed intramolecular Diels-Alder [4+2] cycloaddition [3][4][5]. In this reaction, a double bond in the geranyl side chain acts as the dienophile, and a diene system within the chalcone backbone acts as the diene. This cycloaddition reaction would form the characteristic cyclohexenyl ring of this compound. While the existence of natural Diels-Alderase enzymes has been confirmed in other plants and fungi, the specific enzyme that catalyzes this reaction in Boesenbergia rotunda has not yet been identified[6][7][8][9]. Computational studies suggest that this reaction is energetically feasible but likely requires enzymatic catalysis to proceed efficiently in a biological system[4].

Quantitative Data

Quantitative data on the intermediates and enzymatic activities in the this compound biosynthetic pathway are limited. However, some studies have reported the concentration of this compound in different tissues of Boesenbergia rotunda.

| Tissue/Culture Condition | This compound Content (µg/g dry weight) | Reference |

| Wild Type Rhizomes | 211.70 ± 6.08 | [10] |

| In Vitro Rhizomes (Liquid Medium) | 148.32 ± 9.15 | [10] |

| In Vitro Rhizomes (Solid Medium) | 105.44 ± 1.30 | [10] |

Experimental Protocols

Detailed experimental protocols for the characterization of all enzymes in the this compound pathway from Boesenbergia rotunda are not yet fully established due to the incomplete identification of all the involved enzymes. However, general methodologies and specific protocols for related enzymes are provided below.

Chalcone Synthase (CHS) Enzyme Assay (General Protocol)

This protocol is adapted from studies on CHS from other plant sources and can be optimized for Boesenbergia rotunda.

1. Protein Extraction:

-

Homogenize fresh or frozen plant tissue (e.g., rhizomes) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge the homogenate at 4°C to pellet cell debris.

-

The supernatant containing the crude protein extract can be used directly or further purified.

2. Assay Mixture:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

10 µM Cinnamoyl-CoA (substrate)

-

10 µM Malonyl-CoA (substrate)

-

Crude or purified protein extract

-

3. Reaction and Analysis:

-

Initiate the reaction by adding the protein extract.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 20% HCl).

-

Extract the product (pinocembrin chalcone) with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of pinocembrin chalcone formed.

Chalcone Isomerase (CHI) Enzyme Assay

This protocol is based on the characterization of CHI from other plant species.

1. Recombinant Protein Expression and Purification:

-

Clone the coding sequence of the putative CHI from Boesenbergia rotunda into an expression vector (e.g., pET vector system).

-

Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG.

-

Purify the recombinant CHI protein using affinity chromatography (e.g., Ni-NTA).

2. Enzyme Assay:

-

Prepare a reaction mixture in a total volume of 200 µL containing:

-

175 µL of 100 mM Tris-HCl buffer (pH 7.6)

-

20 µL of purified recombinant CHI protein (e.g., 0.5 µg/µL)

-

5 µL of 5 mM pinocembrin chalcone (substrate) dissolved in a suitable solvent (e.g., methanol)[1].

-

-

Terminate the reaction by adding 200 µL of ethyl acetate and vortexing[1].

-

Centrifuge to separate the phases.

-

Analyze the ethyl acetate phase by HPLC to quantify the formation of pinocembrin.

Aromatic Prenyltransferase (Geranyltransferase) Assay (General Methodology)

As the specific geranyltransferase is not yet identified, a general approach for its characterization would involve:

1. Candidate Gene Identification:

-

Identify candidate prenyltransferase genes from the transcriptome of Boesenbergia rotunda rhizomes based on homology to known aromatic prenyltransferases.

2. Recombinant Protein Expression and Assay:

-

Express the candidate proteins heterologously (e.g., in E. coli or yeast).

-

Perform in vitro assays with the purified recombinant protein, pinocembrin chalcone as the acceptor substrate, and geranyl diphosphate (GPP) as the prenyl donor.

-

Analyze the reaction products by LC-MS to detect the formation of geranylated pinocembrin chalcone.

Diels-Alderase Assay (Exploratory Methodology)

The search for a putative Diels-Alderase would be a significant research endeavor. A possible workflow could include:

1. Protein Fractionation and Activity Screening:

-

Fractionate a crude protein extract from Boesenbergia rotunda rhizomes using various chromatography techniques.

-

Screen the fractions for their ability to convert the geranylated chalcone intermediate into this compound. This would require the synthesis or isolation of the geranylated substrate.

2. Proteomic Approaches:

-

Utilize activity-based protein profiling or other proteomic techniques to identify proteins that bind to a synthetic analog of the transition state of the Diels-Alder reaction.

Visualizations

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for Chalcone Isomerase (CHI) assay.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating example of the intricate metabolic networks in plants, leading to the production of a potent bioactive molecule. While the initial steps of the pathway are well-understood, the later stages, particularly the specific enzymes responsible for geranylation and the putative Diels-Alder cycloaddition, remain to be fully elucidated. Future research should focus on the identification and characterization of these novel enzymes from Boesenbergia rotunda. The complete elucidation of the this compound biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also open up avenues for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and its analogs for pharmaceutical applications.

References

- 1. Frontiers | Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana [frontiersin.org]

- 2. Identification of a Prenyl Chalcone as a Competitive Lipoxygenase Inhibitor: Screening, Biochemical Evaluation and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enhancing flavonoid production by promiscuous activity of prenyltransferase, BrPT2 from Boesenbergia rotunda - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into enzymatic [4+2] aza-cycloaddition in thiopeptide antibiotic biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FAD-dependent enzyme-catalysed intermolecular [4+2] cycloaddition in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]

- 9. Enhancing flavonoid production by promiscuous activity of prenyltransferase, BrPT2 from Boesenbergia rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Traditional usages, chemical metabolites, pharmacological activities, and pharmacokinetics of Boesenbergia rotunda (L.) Mansf.: a comprehensive review [frontiersin.org]

The Core Mechanism of Panduratin A in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panduratin A, a natural chalcone isolated from the rhizomes of Boesenbergia pandurata (fingerroot), has emerged as a promising candidate in cancer research.[1][2] This compound has demonstrated significant anti-proliferative, pro-apoptotic, and anti-angiogenic activities across a spectrum of cancer cell lines.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

I. Cytotoxic and Anti-Proliferative Activity

This compound exhibits selective cytotoxicity against various cancer cell lines while showing minimal effects on normal cells.[1][5] The anti-proliferative activity is dose- and time-dependent, as evidenced by numerous in vitro studies.

Quantitative Data Summary: IC50 Values of this compound

| Cancer Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Reference |

| HT-29 | Colon Cancer | 28 µM | Not Specified | [6] |

| A549 | Non-Small Cell Lung Cancer | 10.8 µM (4.4 µg/mL) | Not Specified | [7] |

| A549 | Non-Small Cell Lung Cancer | 6.03 ± 0.21 µg/mL | 24 | [5] |

| H1975 (EGFR T790M mutant) | Non-Small Cell Lung Cancer | 5.58 ± 0.15 µg/mL | 24 | [5] |

| MCF-7 | Breast Cancer | 15 µM | 24 | [8][9] |

| MCF-7 | Breast Cancer | 11.5 µM | 48 | [8] |

| HT-29 | Colon Adenocarcinoma | 6.56 µg/ml | Not Specified | [2] |

| PC3 | Prostate Cancer | 13.5-14 µM | Not Specified | [10][11] |

| DU145 | Prostate Cancer | 13.5-14 µM | Not Specified | [10][11] |

| HUVECs | Human Umbilical Vein Endothelial Cells | 6.91 ± 0.85 µM | Not Specified | [4] |

II. Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key apoptotic regulators.

Mitochondrial-Dependent Apoptotic Pathway

This compound has been shown to trigger the intrinsic apoptotic pathway. This involves an increase in the Bax:Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[8][9] This event subsequently activates a cascade of caspases, including caspase-3, -7, -8, and -9, ultimately leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and apoptotic body formation.[6][8][9]

Death Receptor-Mediated Apoptotic Pathway

In some cancer cell lines, such as prostate cancer cells, this compound has been observed to upregulate the Fas death receptor and TNF-related apoptosis-inducing ligand (TRAIL), suggesting an involvement of the extrinsic apoptotic pathway.[10][11]

Experimental Evidence for Apoptosis

| Cancer Cell Line | Key Apoptotic Events Observed | Reference |

| HT-29 | DNA fragmentation, apoptotic bodies, PARP cleavage, decreased procaspase-3 | [6] |

| A549, H1975 | Increased populations of early and late apoptotic cells (Annexin V/PI staining) | [5] |

| A549 | DNA condensation, nuclear morphology changes, increased cell permeability, altered mitochondrial potential, cytochrome c release | [7] |

| MCF-7 | Increased Annexin V expression, increased activity of caspases-7, -8, and -9, increased Bax:Bcl-2 ratio, cytochrome c release | [8] |

| PC3, DU145 | Annexin V/PI staining, PARP cleavage, inhibition of procaspases-3, -6, -8, and -9, increased Bax:Bcl-2 ratio, upregulation of Fas and TRAIL | [10][11] |

III. Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases, depending on the cancer cell type.

-

G2/M Phase Arrest: In androgen-independent prostate cancer cells (PC3 and DU145) and non-small cell lung cancer cells (A549), this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[7][10][11] This is associated with the downregulation of key G2/M regulatory proteins, including cyclin B1, cdc2, and cdc25C, and the upregulation of the cyclin-dependent kinase (cdk) inhibitors p21WAF1/Cip1 and p27Kip1.[10][11]

-

G0/G1 Phase Arrest: In breast cancer cells (MCF-7), this compound induces cell cycle arrest at the G0/G1 phase.[2][8][9] This is accompanied by the induction of p21WAF1/Cip1 and p27Kip1, and the downregulation of cyclin D1 and CDK4.[9]

IV. Modulation of Key Signaling Pathways

This compound exerts its anticancer effects by targeting multiple critical signaling pathways that are often dysregulated in cancer.

A. Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers.[7] this compound has been shown to be a potent inhibitor of the NF-κB signaling pathway. It prevents the translocation of the p50/p65 heterodimer from the cytoplasm to the nucleus, thereby inhibiting the transcription of NF-κB target genes.[1][7] This inhibition of NF-κB activation is a key mechanism underlying the pro-apoptotic effects of this compound.[7]

Caption: this compound inhibits the NF-κB signaling pathway.

B. Targeting the EGFR/STAT3/Akt and PI3K/Akt Pathways

In non-small cell lung cancer (NSCLC) cells, this compound effectively inhibits the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, STAT3 and Akt.[5] This inhibition occurs in both wild-type and T790M mutant EGFR-expressing NSCLC cells, highlighting its potential to overcome certain forms of drug resistance.[5] The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, is also a target of this compound.[3][12]

Caption: this compound inhibits the EGFR/STAT3/Akt signaling pathway.

C. Anti-Angiogenic Effects

This compound has demonstrated significant anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis.[4] It selectively exerts cytotoxic and cytostatic effects on human umbilical vein endothelial cells (HUVECs).[4] Furthermore, this compound suppresses VEGF-induced survival, proliferation, migration, and invasion of endothelial cells.[4] It also inhibits the secretion and activation of matrix metalloproteinase-2 (MMP-2), a key enzyme involved in the degradation of the extracellular matrix during angiogenesis.[4]

V. Experimental Protocols

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time periods (e.g., 24, 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

B. Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

C. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

-

Fixation: Fix the harvested cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

D. Western Blotting for Protein Expression Analysis

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for studying this compound's effects.

VI. Conclusion and Future Directions

This compound demonstrates a multi-faceted mechanism of action against cancer cells, encompassing the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways. Its ability to target multiple pathways simultaneously suggests its potential as a robust anticancer agent. Future research should focus on preclinical and clinical studies to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound, with the ultimate goal of translating these promising in vitro findings into effective cancer therapies.

References

- 1. This compound, a Possible Inhibitor in Metastasized A549 Cells through Inhibition of NF-Kappa B Translocation and Chemoinvasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasticity of wheat grain yield is associated with plasticity of ear number [agris.fao.org]

- 3. inajcc.com [inajcc.com]

- 4. In vitro and in vivo anti-angiogenic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Induction of apoptosis by this compound isolated from Kaempferia pandurata in human colon cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Inhibits the Growth of A549 Cells through Induction of Apoptosis and Inhibition of NF-KappaB Translocation [mdpi.com]

- 8. This compound Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Induction of apoptosis and cell cycle arrest by a chalcone this compound isolated from Kaempferia pandurata in androgen-independent human prostate cancer cells PC3 and DU145 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. inajcc.com [inajcc.com]

A Technical Guide to the In Vitro Anti-inflammatory Effects of Panduratin A

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive overview of the in vitro anti-inflammatory properties of Panduratin A, a cyclohexenyl chalcone derivative isolated from Boesenbergia rotunda (Fingerroot). The focus is on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Executive Summary

This compound has demonstrated significant anti-inflammatory activity across a range of in vitro models. Its primary mechanisms involve the potent inhibition of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This is achieved through the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistic studies reveal that this compound exerts its effects primarily by suppressing the nuclear factor kappa B (NF-κB) signaling pathway. It also modulates the production of various pro- and anti-inflammatory cytokines. This guide synthesizes the available data to present a clear picture of its therapeutic potential as an anti-inflammatory agent.

Inhibition of Pro-inflammatory Mediators and Enzymes

This compound consistently shows strong, dose-dependent inhibition of crucial inflammatory molecules in various cell-based assays.

Suppression of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)

In macrophage and microglial cell lines stimulated with lipopolysaccharide (LPS), this compound is a potent inhibitor of NO and PGE2 production.[1][2][3] The overproduction of NO and PGE2 is a hallmark of chronic inflammation, and their inhibition is a key therapeutic strategy.[2] Notably, this compound inhibits PGE2 production more potently than NO production.[2]

Downregulation of iNOS and COX-2 Expression

The reduction in NO and PGE2 levels is a direct consequence of this compound's ability to suppress the expression of the iNOS and COX-2 enzymes at the protein level.[1][2][4] These enzymes are typically expressed at low levels but are significantly upregulated during an inflammatory response, leading to the sustained production of inflammatory mediators.[2]

Quantitative Data Summary

The inhibitory potency of this compound on these key inflammatory markers has been quantified in several studies, primarily using LPS-stimulated RAW 264.7 murine macrophages.

| Parameter | Cell Line | Inducer | IC50 Value (µM) | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | 0.175 | [1][2][3][5] |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | 0.0195 | [1][2][3][5] |

| iNOS Expression | RAW 264.7, SIMA9 | LPS | Dose-dependent suppression | [1][4] |

| COX-2 Expression | RAW 264.7 | LPS | Dose-dependent suppression | [1][2] |

Table 1: Summary of the inhibitory effects of this compound on pro-inflammatory mediators and enzymes.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are rooted in its ability to interfere with critical intracellular signaling cascades that regulate the expression of inflammatory genes.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of iNOS, COX-2, and numerous pro-inflammatory cytokines.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by agents like LPS or TNF-α, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[1][2]

This compound has been shown to inhibit this pathway at several key points:

-

It suppresses the phosphorylation and subsequent degradation of IκBα.[1][2][5]

-

It prevents the nuclear translocation of NF-κB subunits.[6][7][8]

-

It inhibits overall LPS-induced NF-κB transcriptional activity.[1][2][5]

This inhibition of the NF-κB pathway is a primary mechanism for the observed downregulation of iNOS, COX-2, and pro-inflammatory cytokines.[1][4]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways (including ERK, JNK, and p38) are also involved in regulating inflammation. Data on this compound's effect on this pathway is mixed. One study reported that in RANKL-induced RAW 264.7 cells, this compound significantly blunted the phosphorylation of ERK, JNK, and p38.[9] However, another study in TNF-α-stimulated endothelial cells found no inhibitory effect on the phosphorylation of these same kinases.[7][8] This suggests that the effect of this compound on the MAPK pathway may be cell-type or stimulus-dependent.

Modulation of Cytokine Production

This compound not only suppresses pro-inflammatory mediators but also actively modulates the cytokine environment towards an anti-inflammatory state.

Effects on Pro- and Anti-inflammatory Cytokines

In LPS-stimulated SIMA9 microglial cells, this compound significantly decreased the production and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4][10][11] Concurrently, it enhanced the production of the anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10).[4][10] This dual action highlights its comprehensive anti-inflammatory profile.

| Cytokine | Cell Line | Inducer | Effect | Reference |

| TNF-α | SIMA9 | LPS | Decreased mRNA and protein levels | [4][10] |

| IL-1β | SIMA9 | LPS | Decreased mRNA and protein levels | [4][10] |

| IL-6 | SIMA9, Endothelial Cells | LPS, TNF-α | Decreased mRNA and protein levels | [4][7][10] |

| MCP-1 | Endothelial Cells | TNF-α | Decreased protein levels | [7][12] |

| IL-4 | SIMA9 | LPS | Increased mRNA and protein levels | [4][10] |

| IL-10 | SIMA9 | LPS | Increased mRNA and protein levels | [4][10] |

Table 2: Modulatory effects of this compound on cytokine production.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the anti-inflammatory effects of this compound, based on published methodologies.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophage) or SIMA9 (murine microglia) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for Western blotting). They are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1-2 hours. Subsequently, inflammation is induced by adding an inflammatory stimulus like LPS (e.g., 10-100 ng/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

-

Principle: Measures the concentration of nitrite (NO2-), a stable metabolite of NO, in the cell culture supernatant using the Griess reaction.

-

Procedure:

-

Collect 50-100 µL of cell culture supernatant after treatment.

-

Add an equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

-

Prostaglandin E2 (PGE2) Measurement

-

Principle: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of PGE2 in the cell culture supernatant.

-

Procedure:

-

Collect cell culture supernatant after treatment.

-

Perform the assay according to the manufacturer's instructions for a commercial PGE2 ELISA kit. This typically involves adding the supernatant to a plate pre-coated with antibodies, adding a PGE2-enzyme conjugate, incubating, washing, adding a substrate, and measuring the colorimetric change.

-

Western Blot Analysis

-

Principle: Detects and quantifies the expression levels of specific proteins (e.g., iNOS, COX-2, p-IκBα, IκBα) in cell lysates.

-

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or α-tubulin.

-

Conclusion

The in vitro evidence strongly supports the anti-inflammatory potential of this compound. It acts as a potent dual inhibitor of iNOS and COX-2 expression, leading to a significant reduction in NO and PGE2 production. The primary molecular mechanism for these effects is the robust suppression of the NF-κB signaling pathway. Furthermore, its ability to shift the cytokine balance from a pro-inflammatory to an anti-inflammatory state further solidifies its profile. These findings provide a strong rationale for further investigation and development of this compound as a novel therapeutic agent for inflammatory diseases.

References

- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Activity of this compound against LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro anti-inflammatory activity of this compound isolated from Kaempferia pandurata in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound Inhibits TNF Alpha-Stimulated Endothelial Cell Activation Through Suppressing the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound Inhibits TNF Alpha-Stimulated Endothelial Cell Activation Through Suppressing the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Panduratin A: A Technical Guide to its Antioxidant Activity and Assay Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panduratin A, a chalcone derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Central to many of these therapeutic effects is its potent antioxidant activity. This technical guide provides an in-depth overview of the antioxidant capacity of this compound, detailing the experimental assays used for its quantification and exploring the underlying signaling pathways through which it exerts its effects.

Antioxidant Activity of this compound: Quantitative Analysis

The antioxidant potential of this compound has been evaluated using various in vitro assays that measure its ability to scavenge free radicals and counteract oxidative stress. The following tables summarize the available quantitative data from key antioxidant assays.

Table 1: Radical Scavenging Activity of this compound

| Assay | Radical | IC50 of this compound (µg/mL) | Positive Control | IC50 of Positive Control (µg/mL) | Reference |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 173.64 ± 6.81 (for root extract with high this compound content) | Ascorbic Acid | Not specified in the same study | [1] |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Not explicitly found for pure compound | Trolox | Not specified in the same study |

Note: Specific IC50 values for pure this compound in DPPH and ABTS assays were not consistently available in the reviewed literature. The provided DPPH IC50 value is for a root extract of Boesenbergia rotunda with a high concentration of this compound. Further studies are needed to establish definitive IC50 values for the isolated compound.

Experimental Protocols for Antioxidant Assays

Accurate assessment of antioxidant activity requires standardized and detailed experimental protocols. The following sections provide methodologies for the key assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Principle: The antioxidant molecule reduces the DPPH radical, and the degree of discoloration is proportional to the scavenging activity of the antioxidant.

Experimental Workflow:

Figure 1: DPPH Radical Scavenging Assay Workflow

Detailed Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.

-

Preparation of Test Samples: Dissolve this compound and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol) to prepare a stock solution. Perform serial dilutions to obtain a range of concentrations.

-

Reaction Setup: In a 96-well microplate or cuvettes, add a specific volume of the test sample or positive control to a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Principle: The antioxidant donates an electron or hydrogen atom to the ABTS•+, and the decrease in absorbance is proportional to the antioxidant's activity.

Experimental Workflow:

Figure 2: ABTS Radical Scavenging Assay Workflow

Detailed Protocol:

-

Preparation of ABTS•+ Solution: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours before use. The resulting ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a stock solution of this compound and a positive control (e.g., Trolox) and perform serial dilutions.

-

Reaction Setup: Add a specific volume of the test sample or positive control to a defined volume of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture for a specified time (e.g., 6 minutes) at room temperature.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity and IC50 Determination: The calculations are performed similarly to the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species (ROS) in biological systems.

Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Experimental Workflow:

Figure 3: ORAC Assay Workflow

Detailed Protocol:

-

Reagent Preparation: Prepare solutions of fluorescein, the antioxidant standard (Trolox), and the peroxyl radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Reaction Setup: In a black 96-well microplate, add the fluorescein solution followed by the test sample (this compound) or Trolox standard. A blank containing only fluorescein and the buffer is also included.

-

Incubation: The plate is incubated at 37 °C for a pre-incubation period to allow the sample to interact with the probe.

-

Initiation and Measurement: The reaction is initiated by adding the AAPH solution. The fluorescence decay is then monitored kinetically over time (e.g., every 1-2 minutes for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

Data Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are typically expressed as Trolox equivalents (TE).

Signaling Pathways Involved in this compound's Antioxidant Effect

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, including heme oxygenase-1 (HO-1). Recent studies suggest that this compound can activate this protective pathway.

Figure 4: Proposed Nrf2 Activation by this compound

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. Oxidative stress can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. This compound has been shown to inhibit the activation of NF-κB, thereby reducing inflammation-associated oxidative stress. This is achieved by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the translocation of the active NF-κB dimer into the nucleus.

Figure 5: Inhibition of NF-κB Pathway by this compound

Conclusion

This compound exhibits significant antioxidant activity through both direct radical scavenging and modulation of key cellular signaling pathways, including the Nrf2 and NF-κB pathways. While the available quantitative data from in vitro assays provide a strong indication of its antioxidant potential, further research is required to establish definitive IC50 values for the pure compound in various assays and to fully elucidate the molecular mechanisms underlying its activation of the Nrf2 pathway. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound.

References

The Neuroprotective Potential of Panduratin A: A Technical Guide for Researchers

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a growing global health challenge. A key pathological feature underlying these conditions is chronic neuroinflammation, primarily driven by the excessive activation of microglial cells, the resident immune cells of the central nervous system (CNS).[1] This sustained activation leads to the release of pro-inflammatory mediators, which contribute to neuronal damage and cognitive decline.[1] Another significant factor in neurodegeneration is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses.[2][3] Consequently, therapeutic strategies aimed at mitigating neuroinflammation and oxidative stress hold significant promise. Panduratin A, a chalcone derivative isolated from the rhizomes of Boesenbergia rotunda (fingerroot), has emerged as a compound of interest due to its potent anti-inflammatory and antioxidant properties.[1][4] This technical guide provides a comprehensive overview of the existing research on the neuroprotective potential of this compound, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Anti-Neuroinflammatory Effects

The primary neuroprotective mechanism of this compound elucidated to date is its potent anti-inflammatory activity, specifically its ability to suppress microglial activation.[1][5] Over-activated microglia contribute to an inflammatory cascade that is toxic to neurons.[1] this compound intervenes in this process by modulating key signaling pathways and cytokine production.

Suppression of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression.[1][6] In activated microglia, this pathway triggers the production of numerous neurotoxic molecules, including nitric oxide (NO) and pro-inflammatory cytokines.[1] Studies show that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[1][7][8] Specifically, it has been shown to prevent the phosphorylation of the NF-κB p65 subunit, a critical step for its activation and translocation into the nucleus where it would initiate the transcription of inflammatory genes.[1]

Modulation of Inflammatory Mediators

This compound has been demonstrated to effectively regulate the production of key inflammatory molecules in lipopolysaccharide (LPS)-stimulated microglial cells. It significantly reduces the expression and secretion of pro-inflammatory mediators while simultaneously enhancing the production of anti-inflammatory cytokines.[1][6] This dual action helps to resolve the neuroinflammatory state.

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated SIMA9 Microglial Cells

| Parameter | Model System | This compound Effect | Quantitative Data | Reference |

|---|---|---|---|---|

| Cell Viability (IC₅₀) | SIMA9 Microglial Cells | --- | 24h: 48.96 ± 3.69 µM 48h: 30.81 ± 2.61 µM | [1] |

| Pro-inflammatory Mediators | ||||

| Nitric Oxide (NO) | LPS-stimulated SIMA9 | Significant Reduction | Dose-dependent decrease at 1, 5, 10 µM | [1] |

| TNF-α | LPS-stimulated SIMA9 | Significant Reduction | Decreased mRNA expression and secretion | [1][6] |

| IL-1β | LPS-stimulated SIMA9 | Significant Reduction | Decreased mRNA expression and secretion | [1][6] |

| IL-6 | LPS-stimulated SIMA9 | Significant Reduction | Decreased mRNA expression and secretion | [1][6] |

| Anti-inflammatory Mediators | ||||

| IL-4 | LPS-stimulated SIMA9 | Significant Increase | Increased mRNA expression and secretion | [1] |

| IL-10 | LPS-stimulated SIMA9 | Significant Increase | Increased mRNA expression and secretion |[1] |

Mechanism of Action: Antioxidant and Cytoprotective Pathways

Beyond its anti-inflammatory role, this compound exhibits neuroprotective potential through its influence on cellular pathways governing oxidative stress, autophagy, and apoptosis.

Potential Regulation of the Nrf2/HO-1 Pathway

The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress, regulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[9][10] While direct studies on this compound's effect on the Nrf2 pathway in neuronal cells are emerging, its known antioxidant properties suggest it may act as an activator of this protective pathway, helping to neutralize ROS and reduce oxidative damage in the brain.[4][11]

Modulation of Autophagy and Apoptosis

Autophagy is a cellular recycling process that can either promote cell survival or, when dysregulated, contribute to cell death.[12] Apoptosis is a programmed cell death pathway. The interplay between these two processes is critical in neuronal fate.[13][14] Some studies have shown that this compound can induce autophagy, which in certain contexts, can be a protective mechanism against cellular stressors.[15][16] For instance, in a model of colistin-induced nephrotoxicity, this compound protected renal cells by attenuating mitochondrial dysfunction and apoptosis, marked by an increase in the anti-apoptotic protein Bcl-2.[17] This suggests a potential mechanism for neuroprotection, where this compound could inhibit apoptosis in stressed neurons.

Experimental Protocols

This section details the methodologies employed in the key studies investigating this compound's neuroprotective effects.

In Vitro Neuroinflammation Model

This protocol is based on the study of this compound's effect on LPS-induced microglial activation.[1]

-

Cell Line and Culture: Spontaneously immortalized microglial cells (SIMA9) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Treatment Protocol: Cells are seeded in appropriate plates. After 24 hours, they are pre-treated with non-toxic concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour. Subsequently, neuroinflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Cell Viability Assay (MTT): To determine non-toxic concentrations of this compound, cells are treated with various doses (0.1–50 µM) for 24 or 48 hours. 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm.

-

Nitric Oxide (NO) Measurement (Griess Assay): After treatment, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant, and after a 10-minute incubation, the absorbance is read at 540 nm.

-

Cytokine Measurement (RT-PCR and ELISA):

-

RT-PCR: Total RNA is extracted from cell lysates using TRIzol reagent. cDNA is synthesized via reverse transcription. Quantitative PCR is then performed using specific primers for pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-4, IL-10) cytokines. Gene expression is normalized to a housekeeping gene like GAPDH.

-

ELISA: Cytokine concentrations in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-NF-κB p65, total NF-κB p65, β-actin). After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Pharmacokinetics and Bioavailability

For any CNS-targeted therapeutic, the ability to cross the blood-brain barrier (BBB) is critical.[18][19] Pharmacokinetic studies in rats have shown that this compound, when administered orally as part of a Boesenbergia pandurata extract, is absorbed relatively slowly, reaching peak plasma concentration at 3 hours.[4] However, the absolute oral bioavailability is low, estimated to be around 6-9%.[20][21] While this compound distributes to various organs, its concentration in the brain has been noted, though levels are lower than in other tissues like the skin or lungs.[4] These findings indicate that while this compound can reach the CNS, its low bioavailability may be a hurdle for therapeutic efficacy, suggesting that formulation strategies or derivative development may be necessary to enhance brain penetration and exposure.[4][20]

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Administration Route | Dose | Value | Reference |

|---|---|---|---|---|

| Tₘₐₓ (Time to Peak) | Oral (Extract) | 200 mg/kg (BPE) | 3 hours | [4] |

| Cₘₐₓ (Peak Concentration) | Oral (Extract) | 200 mg/kg (BPE) | 1.12 ± 0.22 µg/mL | [4] |

| Terminal Half-life | Oral (Extract) | 200 mg/kg (BPE) | 8.5 ± 1.3 hours | [4] |

| Oral Bioavailability | Oral (Extract) | 45 mg/kg (P.A. in extract) | ~6% | [20] |

| Oral Bioavailability | Oral (Pure Compound) | 45 mg/kg (P.A.) | ~9% | [20] |

BPE: Boesenbergia pandurata Extract; P.A.: this compound

Conclusion and Future Directions

The current body of evidence strongly supports the neuroprotective potential of this compound, primarily through its robust anti-inflammatory effects centered on the inhibition of the NF-κB pathway in microglia.[1][22] Its ability to suppress pro-inflammatory mediators while boosting anti-inflammatory cytokines presents a compelling, multi-faceted approach to counteracting neuroinflammation.[1] Furthermore, its potential to modulate antioxidant and cell survival pathways warrants deeper investigation.

For drug development professionals, several key areas require further exploration:

-